Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound you mentioned seems to be a derivative of nicotinic acid (vitamin B3) with a Boc-protected amino group.
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate” are not available, Boc-protected amino acids and similar compounds are typically synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate has been utilized in the synthesis of complex chemical structures. For instance, it played a role in the preparation of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, demonstrating its utility in one-pot reactions and its significance in the synthesis of compounds like deazaanalogues of the bis-indole alkaloid topsentin (Carbone et al., 2013).
- This compound is also important in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids, showcasing its versatility in the creation of complex organic molecules (Williams et al., 2003).
Applications in Drug Synthesis and Molecular Design
- It has been applied in diverse reactions for the creation of various pharmacologically relevant structures. For example, the synthesis of enantioselective compounds like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate illustrates its role in the creation of compounds with potential medicinal applications (Magata et al., 2017).
- The compound also finds use in the preparation of orthogonally protected amino acids, crucial for the synthesis of various bioactive compounds (Czajgucki et al., 2003).
Contribution to Material Science and Polymer Research
- In the field of material science, this compound contributes to the development of novel materials. For instance, its derivatives have been used in the synthesis of polymers with specific functional groups, which can be pivotal in the creation of smart materials or drug delivery systems (Yildirim et al., 2016).
Mechanism of Action
The mechanism of action would depend on the specific application of “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate”. In general, Boc-protected compounds are used in peptide synthesis, where the Boc group protects the amino group during reaction steps and is then removed under acidic conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRWEQOGCCJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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